molecular formula C20H24F3N3O B5341202 4-[(2-isopropyl-4-pyrimidinyl)methyl]-2-[3-(trifluoromethyl)benzyl]morpholine

4-[(2-isopropyl-4-pyrimidinyl)methyl]-2-[3-(trifluoromethyl)benzyl]morpholine

Cat. No. B5341202
M. Wt: 379.4 g/mol
InChI Key: AGEJJTLGKRQSFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-isopropyl-4-pyrimidinyl)methyl]-2-[3-(trifluoromethyl)benzyl]morpholine is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the adenosine A1 receptor, which plays an important role in various physiological processes, including cardiovascular function, neuronal activity, and inflammation.

Mechanism of Action

The mechanism of action of 4-[(2-isopropyl-4-pyrimidinyl)methyl]-2-[3-(trifluoromethyl)benzyl]morpholine involves its binding to the adenosine A1 receptor. This binding inhibits the activity of the receptor, leading to a decrease in the production of cyclic AMP (cAMP). This decrease in cAMP production has various physiological effects, including the relaxation of smooth muscle, the inhibition of neurotransmitter release, and the reduction of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated through its inhibition of the adenosine A1 receptor. This inhibition leads to a decrease in the production of cAMP, which has various effects on cellular processes. Some of the physiological effects of this compound include the relaxation of smooth muscle, the inhibition of neurotransmitter release, and the reduction of inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[(2-isopropyl-4-pyrimidinyl)methyl]-2-[3-(trifluoromethyl)benzyl]morpholine in lab experiments is its potency and selectivity for the adenosine A1 receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one of the limitations of this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of 4-[(2-isopropyl-4-pyrimidinyl)methyl]-2-[3-(trifluoromethyl)benzyl]morpholine in scientific research. One direction is the development of new drugs that target the adenosine A1 receptor for the treatment of various diseases, including cardiovascular disease, neurological disorders, and inflammation. Another direction is the investigation of the role of this receptor in cancer, as recent studies have suggested that it may play a role in tumor growth and metastasis. Additionally, the use of this compound in combination with other drugs may provide new insights into the mechanisms of drug interactions and the development of new therapeutic strategies.

Synthesis Methods

The synthesis of 4-[(2-isopropyl-4-pyrimidinyl)methyl]-2-[3-(trifluoromethyl)benzyl]morpholine involves several steps. The first step is the preparation of 2-(3-trifluoromethyl)benzyl bromide, which is then reacted with morpholine to form 2-(3-trifluoromethyl)benzylmorpholine. The second step involves the reaction of 2-(3-trifluoromethyl)benzylmorpholine with 2-isopropyl-4-chloropyrimidine to form this compound.

Scientific Research Applications

4-[(2-isopropyl-4-pyrimidinyl)methyl]-2-[3-(trifluoromethyl)benzyl]morpholine has been widely used in scientific research as a tool to study the adenosine A1 receptor. It has been used to investigate the role of this receptor in various physiological processes, including cardiovascular function, neuronal activity, and inflammation. This compound has also been used in the development of new drugs that target the adenosine A1 receptor.

properties

IUPAC Name

4-[(2-propan-2-ylpyrimidin-4-yl)methyl]-2-[[3-(trifluoromethyl)phenyl]methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F3N3O/c1-14(2)19-24-7-6-17(25-19)12-26-8-9-27-18(13-26)11-15-4-3-5-16(10-15)20(21,22)23/h3-7,10,14,18H,8-9,11-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEJJTLGKRQSFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CC(=N1)CN2CCOC(C2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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